molecular formula C9H14O3 B1357962 Ethyl 4-cyclopropyl-3-oxobutanoate CAS No. 630399-84-7

Ethyl 4-cyclopropyl-3-oxobutanoate

Cat. No. B1357962
M. Wt: 170.21 g/mol
InChI Key: CIAYBTYUFUUVDE-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropyl-3-oxobutanoate is a chemical compound with the molecular formula C9H14O3 . It has an average mass of 170.206 Da and a monoisotopic mass of 170.094299 Da . It is also known by other names such as 4-Cyclopropyl-3-oxobutanoate d’éthyle in French and Ethyl-4-cyclopropyl-3-oxobutanoat in German .


Molecular Structure Analysis

The molecular structure of Ethyl 4-cyclopropyl-3-oxobutanoate consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . It has several freely rotating bonds and no aromatic heavy atoms . The compound’s structure also includes a cyclopropyl group attached to a 3-oxobutanoate moiety .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-cyclopropyl-3-oxobutanoate are not available, it’s important to note that the compound, like other esters, could potentially undergo hydrolysis, transesterification, and other common reactions of esters .


Physical And Chemical Properties Analysis

Ethyl 4-cyclopropyl-3-oxobutanoate has a density of 1.1±0.1 g/cm3, a boiling point of 232.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.9±3.0 kJ/mol and a flash point of 94.3±19.9 °C . The compound has a molar refractivity of 43.5±0.3 cm3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. This process involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the production of various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

Antimicrobial and Antioxidant Activities

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, another related compound, has been synthesized and evaluated for its antimicrobial and antioxidant susceptibilities. The compound's crystal and molecular structure were also analyzed, providing insights into its potential therapeutic applications (Kumar et al., 2016).

Enzyme-Catalyzed Asymmetric Reduction

Research has explored the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in organic solvent-water diphasic systems. This study is crucial for understanding the biochemical processes and potential industrial applications involving similar compounds (Shimizu et al., 1990).

Synthesis of Chiral Tetronic Acid Derivatives

Asymmetric conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes has been developed, leading to the synthesis of chiral tetronic acid derivatives. This process demonstrates the compound's utility in producing diverse and complex organic molecules with potential pharmaceutical significance (Yan et al., 2012).

Ethylene Biosynthesis from Methionine

The biosynthesis of ethylene from methionine involves intermediates like 4-methylthio-2-oxobutanoate, indicating a biochemical pathway that could be related to the metabolism of Ethyl 4-cyclopropyl-3-oxobutanoate. This research offers a deeper understanding of the metabolic processes involving similar compounds (Billington et al., 1979).

Safety And Hazards

The safety information for Ethyl 4-cyclopropyl-3-oxobutanoate indicates that it has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 4-cyclopropyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAYBTYUFUUVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610747
Record name Ethyl 4-cyclopropyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyclopropyl-3-oxobutanoate

CAS RN

630399-84-7
Record name Ethyl 4-cyclopropyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-cyclopropyl-3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Rohde, S Karavadhi, R Pragani, L Liu… - Journal of medicinal …, 2021 - ACS Publications
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic for a number of malignancies, primarily low-grade gliomas and acute myeloid leukemia. We report a …
Number of citations: 10 pubs.acs.org

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